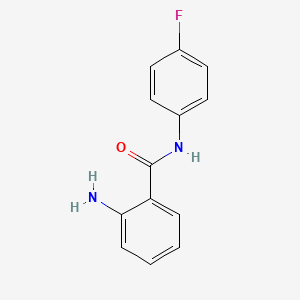

2-amino-N-(4-fluorophenyl)benzamide

概要

説明

“2-amino-N-(4-fluorophenyl)benzamide” is a chemical compound with the molecular formula C13H11FN2O . It is used for proteomics research . The compound is stored at room temperature and is available in solid form .

Synthesis Analysis

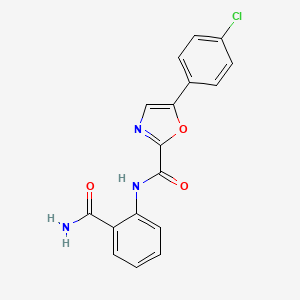

The synthesis of benzamides, including “this compound”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide moiety that is N-linked to a benzyl group . The InChI code for this compound is 1S/C13H11FN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17) .Chemical Reactions Analysis

The compound “this compound” can undergo N-arylation reactions with phenyl boronic acid via a Chan–Evans–Lam (CEL) type reaction . This reaction can be catalyzed by a Cu@Phen@MGO catalyst .Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 230.24 . It is a solid at room temperature . The compound should be stored in a dark place and under an inert atmosphere .科学的研究の応用

1. Neurological Research and Imaging

2-Amino-N-(4-fluorophenyl)benzamide derivatives have been utilized in neurological research, particularly for Alzheimer's disease. For instance, a specific derivative was employed in positron emission tomography (PET) imaging to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This study revealed significant decreases in receptor densities, correlating with worsening clinical symptoms and neuropathological loads (Kepe et al., 2006).

2. Antipsychotic Drug Development

Benzamide analogues, including those related to this compound, have been investigated for their potential as antipsychotic drugs. Research has shown that certain derivatives maintain dopamine antagonistic activity and exhibit increased activity compared to parent compounds, offering potential for new antipsychotic treatments (van Wijngaarden et al., 1987).

3. Cancer Research

Derivatives of this compound have been explored in cancer research. One such derivative, identified as MGCD0103, has been found to be an orally active histone deacetylase inhibitor, showing significant antitumor activity and potential as an anticancer drug (Zhou et al., 2008).

4. Antioxidant Studies

In the field of chemistry and biochemistry, amino-substituted benzamide derivatives, similar to this compound, have been studied for their antioxidant properties. Electrochemical studies have provided insights into their mechanisms as antioxidants, revealing their potential in scavenging free radicals (Jovanović et al., 2020).

5. Antimicrobial and Antibiofilm Research

Research has also focused on the antimicrobial and antibiofilm properties of benzamide derivatives. Studies have shown that certain derivatives exhibit significant activity against bacterial strains known for their ability to grow in biofilms, highlighting their potential as novel anti-microbial agents (Limban et al., 2011).

6. Radiotherapy Enhancement

Novel phenylpyrimidine derivatives, structurally related to this compound, have been investigated for their potential to enhance the effectiveness of radiotherapy in cancer treatment. These derivatives have shown promising results in increasing radiosensitivity, offering a new approach to improve radiotherapy outcomes (Jung et al., 2019).

7. Mosquito Development Inhibition

Certain benzamides, related to this compound, have been found to be effective inhibitors of mosquito development. These compounds have shown potential for controlling larval populations of various mosquito species, thereby contributing to vector control efforts (Schaefer et al., 1978).

作用機序

Result of Action

FNA has been shown to have a significant inhibitory effect on both solid tumor cells and non-solid tumor cells . In vitro antiproliferative assays indicate that FNA exhibits solid tumor cell inhibitory activities . Moreover, FNA has been shown to promote apoptosis and G2/M phase arrest in HepG2 cells, contributing to its antitumor activity .

Safety and Hazards

The safety information for “2-amino-N-(4-fluorophenyl)benzamide” indicates that it is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

生化学分析

Biochemical Properties

The synthesized molecules of 2-amino-N-(4-fluorophenyl)benzamide exhibited class I (HDAC1, 2, and 3) selectivity in the in vitro enzymatic assay and were especially potent against HDAC3 activity . This suggests that this compound interacts with these enzymes, potentially influencing their function and the biochemical reactions they are involved in .

Cellular Effects

In vitro studies have shown that this compound has a significant inhibitory effect on both solid tumor cells and nonsolid tumor cells . This suggests that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its potent activity against HDAC3 suggests that it may exert its effects at the molecular level through binding interactions with this enzyme, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is typically stored at room temperature, suggesting that it has a reasonable degree of stability .

Metabolic Pathways

Its interaction with HDAC enzymes suggests that it may be involved in histone acetylation and deacetylation processes .

特性

IUPAC Name |

2-amino-N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDGBBCJEMBUAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

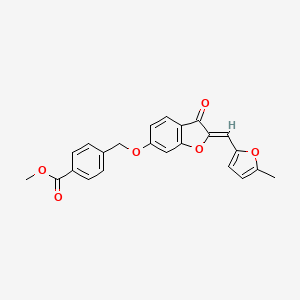

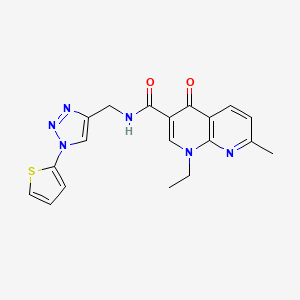

![2-chloro-5-fluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2841165.png)

![(3S,4R)-4-(2,3-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2841167.png)

![2-[(oxan-4-yl)methoxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2841169.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2841170.png)

![3,4-dichloro-N-[4-(2-phenylethynyl)phenyl]benzamide](/img/structure/B2841174.png)

![N-[1-(3-Cyanophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2841178.png)

![2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2841181.png)